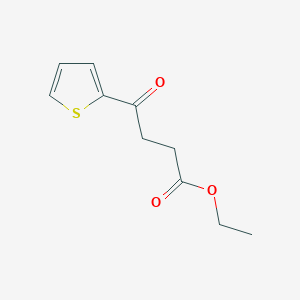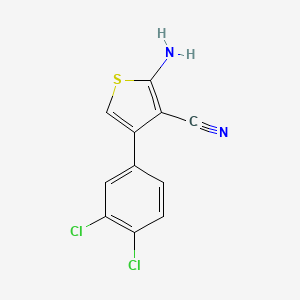
7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid
Descripción general
Descripción
The compound 7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse range of biological activities and are components of many medicinal drugs. The specific structure of this compound suggests potential pharmacological properties, although the exact applications are not detailed in the provided papers.
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and various reagents. For instance, a related compound, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, was synthesized through a five-step process starting from methyl 4-hydroxy-3-methoxybenzoate, with an overall yield of 29.2% . Another synthesis approach for a 3-halo-2-phenylquinoline-4-carboxylic acid involved the creation of an amino intermediate followed by a halogen replacement using the Sandmeyer reaction . These methods highlight the intricate procedures often required to synthesize specific quinoline derivatives.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their chemical properties and biological activity. For example, the N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline was characterized using NMR, FT-IR, and GC-MS, and its crystalline structure was determined by X-ray powder diffraction to be in an orthorhombic system . Although the exact molecular structure analysis of 7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid is not provided, similar analytical techniques would likely be employed to confirm its structure.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, which can lead to the formation of new compounds or functional groups. For instance, 7-Chloro-4-methoxyquinoline was shown to undergo ring scission when treated with thiophosgene and barium carbonate, leading to the formation of other heterocyclic systems . These reactions are significant as they can be used to synthesize new derivatives with potentially different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The provided papers do not directly discuss the properties of 7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid, but they do provide insights into related compounds. For example, the crystalline structure and unit-cell parameters of a tetrahydroquinoline derivative were determined, which are important for understanding the material's properties and potential applications . These properties are essential for the compound's solubility, stability, and reactivity, which in turn affect its use in various applications.
Aplicaciones Científicas De Investigación
Photodegradation Studies
- Photodegradation in Aqueous Systems: Research on quinolinecarboxylic herbicides, including derivatives similar to 7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid, demonstrated photodegradation in aqueous solutions under different irradiation wavelengths. The study focused on the effects of UV and sunlight irradiation, particularly in the presence of titanium dioxide (Pinna & Pusino, 2012).
Antimicrobial Applications
- Synthesis and Antimicrobial Study of Fluoroquinolone-based 4-thiazolidinones: A study focused on the synthesis of compounds derived from a lead molecule closely related to 7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid. These compounds showed promise in antifungal and antibacterial activities (Patel & Patel, 2010).
- Microwave-irradiated Synthesis and Antimicrobial Activity: Another research highlighted the synthesis and antimicrobial screening of various quinoline-4-carboxylic acid derivatives. These compounds exhibited significant activity against a broad spectrum of microorganisms (Bhatt & Agrawal, 2010).
Chemical Synthesis and Transformations
- Synthesis of Novel Substituted Dibenzonaphthyridines: This study involved the synthesis of compounds related to 7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid, showcasing its utility in creating complex chemical structures (Manoj & Prasad, 2009).
- Reduction of Nitroarenes and Azaaromatic Compounds: Demonstrated the reduction of various nitroarenes and heterocyclic compounds such as quinoline, highlighting the versatility of quinoline derivatives in chemical reactions (Watanabe et al., 1984).
Direcciones Futuras
Given the interesting pharmaceutical and biological activities of quinoline derivatives , future research could focus on the synthesis, characterization, and biological evaluation of 7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid and its derivatives. This could potentially lead to the development of new therapeutic agents.
Propiedades
IUPAC Name |
7-chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-10-15(19)7-6-13-14(18(21)22)9-16(20-17(10)13)11-4-3-5-12(8-11)23-2/h3-9H,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWQXISCPBZRCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC(=CC=C3)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801171286 | |
| Record name | 7-Chloro-2-(3-methoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801171286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
CAS RN |
590353-82-5 | |
| Record name | 7-Chloro-2-(3-methoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590353-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2-(3-methoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801171286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








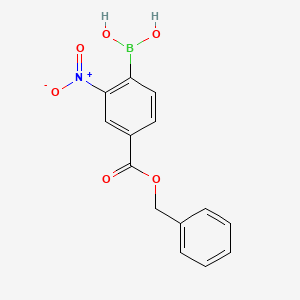
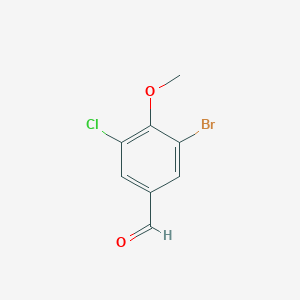
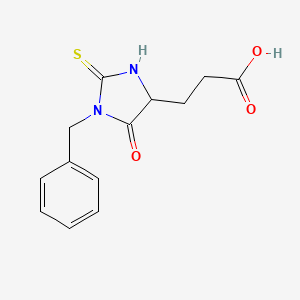
![4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274382.png)


![4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1274386.png)
